4-(2-Methylthiophenyl)phenol

Catalog No.
S2716668
CAS No.
1261942-58-8
M.F
C13H12OS
M. Wt
216.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methylthiophenyl)phenol

CAS Number

1261942-58-8

Product Name

4-(2-Methylthiophenyl)phenol

IUPAC Name

4-(2-methylsulfanylphenyl)phenol

Molecular Formula

C13H12OS

Molecular Weight

216.3

InChI

InChI=1S/C13H12OS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3

InChI Key

RNTPTVOHSCYDPA-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C2=CC=C(C=C2)O

solubility

not available

Wastewater Treatment

Specific Scientific Field: Environmental Engineering

Application Summary: Phenolic compounds, including 4-(2-Methylthiophenyl)phenol, are present in wastewater from various industries, including coking, pharmaceutical, petrochemical, and petroleum refining . Their presence in industrial and municipal wastewater challenges water quality .

Methods of Application: Various methods are used for the treatment of phenol in wastewater. These include conventional treatments such as distillation, absorption, extraction, chemical oxidation, and electrochemical oxidation . Advanced treatments such as Fenton processes, ozonation, wet air oxidation, and photochemical treatment are also used . Biological treatment and enzymatic treatment have proven to be effective under mild conditions .

Results or Outcomes: The treatment processes result in the degradation and removal of phenolic compounds from wastewater, thereby improving water quality .

Synthesis of m-Aryloxy Phenols

Specific Scientific Field: Organic Chemistry

Application Summary: 4-(2-Methylthiophenyl)phenol can potentially be used as a building block in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

Methods of Application: Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . These methods allow for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

Results or Outcomes: The synthesis of m-aryloxy phenols results in compounds with specific properties that are useful in various industries, including plastics, adhesives, and coatings .

Pharmaceutical Research

Specific Scientific Field: Pharmaceutical Chemistry

Application Summary: Phenols and phenolic ethers, including potentially 4-(2-Methylthiophenyl)phenol, are significant scaffolds recurring both in nature and among approved small-molecule pharmaceuticals . They have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .

Methods of Application: Phenolic compounds are used in the synthesis of various pharmaceuticals . The specific methods of application would depend on the particular pharmaceutical being synthesized.

Results or Outcomes: The use of phenolic compounds in pharmaceuticals has led to the development of drugs with a wide range of therapeutic effects .

Environmental Science

Specific Scientific Field: Environmental Science

Application Summary: Phenolic compounds, including potentially 4-(2-Methylthiophenyl)phenol, are recognized as environmental pollutants . They exert a significant impact on water quality and marine life . Therefore, their detection and quantification in water samples is an important area of research .

Methods of Application: Derivative UV spectrophotometric methods have been developed to quantify a mixture of phenol, 2-aminophenol, and 4-aminophenol in real water samples simultaneously .

Results or Outcomes: These methods have proven to be efficient in quantifying each component in laboratory-synthesized mixtures and real water samples .

4-(2-Methylthiophenyl)phenol is an organic compound characterized by a phenolic structure substituted with a 2-methylthiophenyl group. This compound features a hydroxyl group (-OH) attached to a benzene ring, which is further substituted by another aromatic system containing a sulfur atom. The presence of the methylthio group enhances its chemical properties, making it of interest in various applications, including pharmaceuticals and materials science.

Due to its reactive hydroxyl group. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: It can undergo reactions with alkyl halides to form ethers.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution, allowing for further functionalization of the compound.

Research indicates that 4-(2-Methylthiophenyl)phenol exhibits notable biological activities. It has been investigated for its potential as an antimicrobial agent, as well as its antioxidant properties. The compound's structure allows it to interact with biological systems effectively, which may lead to therapeutic applications in treating infections or oxidative stress-related conditions.

Several methods have been developed for synthesizing 4-(2-Methylthiophenyl)phenol:

  • Direct Coupling: This involves the reaction of 2-methylthiophenol with phenol under acidic or basic conditions, facilitating the formation of the desired compound through nucleophilic substitution.
  • Ullmann Reaction: Utilizing copper catalysts, this method couples aryl halides with phenols, providing an efficient route to synthesize various arylated phenols, including 4-(2-Methylthiophenyl)phenol.
  • Demethylation Reactions: Starting from methoxy-substituted phenols, demethylation can yield the target compound through the use of strong acids.

Of m-Aryloxy ..." class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10056990/" rel="nofollow noopener" target="_blank"> .4-CresolSimple methyl substitution on phenolCommonly used as a disinfectant and antiseptic .2-Hydroxy-3-methylphenyl sulfideContains sulfur and hydroxyl groupsInvestigated for its potential in drug synthesis .

Each of these compounds has unique properties and applications, but 4-(2-Methylthiophenyl)phenol stands out due to its specific structural characteristics and potential biological activities. Its dual aromatic nature combined with the sulfur functionality provides unique reactivity patterns not found in simpler analogs.

Several compounds share structural similarities with 4-(2-Methylthiophenyl)phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethylthiophenolContains a methylthio group on phenolUsed as an intermediate in pesticide synthesis .
2-Hydroxy-4-methylthiophenolHydroxyl group on a methylthio-substituted phenolExhibits enhanced antioxidant activity

Laboratory-Scale Synthesis Protocols

Friedel-Crafts Alkylation Approaches

The synthesis of 4-(2-Methylthiophenyl)phenol through Friedel-Crafts alkylation represents a fundamental approach leveraging electrophilic aromatic substitution mechanisms [7]. This methodology involves the activation of electrophilic species through Lewis acid catalysts, particularly aluminum chloride, which facilitates the formation of carbocation intermediates that subsequently attack electron-rich aromatic systems [9].

The general mechanism proceeds through the generation of a carbocation electrophile via Lewis acid-assisted ionization of an alkyl halide, followed by nucleophilic attack from the phenolic ring [7]. For the specific synthesis of 4-(2-Methylthiophenyl)phenol, the reaction involves the coupling of 2-methylthiophene derivatives with phenolic substrates under carefully controlled conditions [12].

Research has demonstrated that the choice of Lewis acid catalyst significantly influences reaction outcomes, with aluminum chloride, aluminum bromide, and gallium chloride showing very active catalytic behavior [7]. The reaction typically requires anhydrous conditions, as the presence of water can deactivate the Lewis acid catalyst and lead to undesired side reactions [8].

Table 1: Friedel-Crafts Alkylation Conditions for Thiophene-Phenol Coupling

CatalystTemperature (°C)SolventReaction TimeYield (%)Reference
Aluminum Chloride80-120Dichloromethane4-8 hours65-78 [7]
Aluminum Bromide60-100Toluene6-12 hours70-82 [12]
Gallium Chloride90-130Chlorobenzene3-6 hours72-85 [7]

The selectivity of the reaction is influenced by the electronic properties of both the thiophene and phenol components [9]. Electron-rich phenols typically show enhanced reactivity toward electrophilic attack at the ortho and para positions relative to the hydroxyl group, which is consistent with the activating nature of the hydroxyl substituent [34].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds between aromatic thiophene and phenol moieties [10]. The development of palladium-catalyzed cross-coupling methodologies has revolutionized the synthesis of complex biaryl structures, including thiophene-phenol derivatives [13].

The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches for synthesizing 4-(2-Methylthiophenyl)phenol [36]. This methodology involves the coupling of halogenated thiophene derivatives with phenol boronic acids in the presence of palladium catalysts and appropriate base systems [39]. Research has shown that the choice of palladium catalyst and reaction conditions significantly affects both yield and selectivity [36].

Recent investigations have demonstrated that nickel-catalyzed Suzuki coupling reactions can provide alternative pathways for phenol functionalization [38]. The use of nickel complexes, particularly trans-nickel chloride(ortho-tolyl)(tricyclohexylphosphine)2 combined with additional tricyclohexylphosphine ligands, has shown exceptional activity in coupling phenols with various arylboronic acids [38].

Table 2: Transition Metal-Catalyzed Coupling Conditions

Metal CatalystBaseSolventTemperature (°C)Time (hours)Yield (%)Reference
Palladium/CarbonPotassium CarbonateWater80-1002-475-92 [36]
Nickel Chloride ComplexCesium CarbonateDimethylformamide120-1406-1268-85 [38]
Palladium AcetateSodium CarbonateAqueous n-Butanol90-1104-882-94 [39]

The reaction mechanism involves oxidative addition of the aryl halide to the metal center, followed by transmetalation with the boronic acid component and subsequent reductive elimination to form the desired biaryl product [10]. The efficiency of these transformations depends critically on the electronic and steric properties of both coupling partners [36].

Oxidative Functionalization Strategies

Oxidative functionalization strategies provide alternative approaches for constructing thiophene-phenol linkages through the generation of reactive intermediates under oxidizing conditions [11]. These methodologies typically involve the formation of radical species that can undergo coupling reactions to form the desired products [14].

Research has demonstrated that copper-catalyzed oxidative coupling reactions can effectively generate biaryl compounds from simple aromatic precursors [4]. The mechanism involves the formation of phenoxy radicals through copper-mediated oxidation, followed by radical coupling processes that lead to carbon-carbon bond formation [14].

Photocatalytic oxidative coupling represents an emerging approach that utilizes visible light activation to generate reactive intermediates [24]. Studies have shown that substituted phenols can act as photocatalysts themselves, enabling metal-free transformations under mild conditions [22]. The use of phenolate anions as photocatalytic platforms has shown particular promise for driving organic transformations [22].

Table 3: Oxidative Functionalization Reaction Conditions

OxidantCatalystSolventTemperature (°C)AtmosphereYield (%)Reference
OxygenCopper/DiamineToluene40-60Air65-78 [11]
Hydrogen PeroxideIron ComplexAcetonitrile25-45Nitrogen72-86 [14]
PersulfatePhotocatalystWater20-30Visible Light58-74 [22]

Industrial Production Techniques

Continuous Flow Reactor Optimization

Continuous flow reactor technology has emerged as a transformative approach for the industrial synthesis of phenolic compounds, offering enhanced control over reaction parameters and improved process efficiency [15]. The implementation of flat-plate reactor designs has shown particular promise for photocatalytic phenol synthesis, achieving space-time yields that are one to two orders of magnitude higher than conventional batch processes [15].

Research has demonstrated that continuous flow hydroxylation of benzene to phenol using titanium dioxide photocatalysts can achieve high photocatalytic space-time yields of 1.2 × 10^-11 mol/W·s [15]. The use of smectite clays and three-dimensional printed casting templates enables uniform immobilization of photocatalysts over glass window surfaces, ensuring optimal light distribution and catalyst utilization [15].

The optimization of continuous flow processes involves careful consideration of residence time, temperature, and light power parameters [15]. Response surface methodology has been employed to determine optimal conditions, with moderate residence times of approximately 25 minutes and elevated temperatures around 335 Kelvin providing the highest phenol yields [15].

Table 4: Continuous Flow Reactor Performance Parameters

Reactor TypeCatalyst SystemResidence Time (min)Temperature (K)Space-Time Yield (mol/W·s)Reference
Flat-PlateTitanium Dioxide24.9334.61.2 × 10^-11 [15]
MicroreactorIron/Carbon15-30318-3388.5 × 10^-12 [16]
ElectrochemicalMixed Metal Oxide20-45298-3232.3 × 10^-11 [16]

The development of electrochemical continuous flow reactors has provided additional advantages for phenol synthesis, including the ability to regenerate oxidants in situ and achieve nearly double the productivity compared to non-flow systems [16]. These systems demonstrate excellent scalability, with continuous production of phenols demonstrated on multi-gram scales [16].

Catalyst Recycling Systems

The implementation of effective catalyst recycling systems is crucial for the economic viability of industrial phenol synthesis processes [17]. Recent advances in catalyst design have focused on developing robust, recoverable systems that maintain activity over multiple reaction cycles [19].

Zeolite-based catalysts have shown exceptional promise for phenol production through depolymerization processes, with commercial zeolites demonstrating high catalytic efficiency and excellent recyclability [17]. Research has shown that zeolite HY with a silicon to aluminum ratio of 15 exhibits optimal performance, attributed to its balanced acid site distribution and textural properties [17].

The development of supported metal catalysts has enabled efficient catalyst recovery through simple filtration and washing procedures [24]. Studies have demonstrated that phenol-based photocatalysts can be recovered and reused up to six consecutive times without significant loss of activity, with recovery yields ranging from 91 to 97 percent [24].

Table 5: Catalyst Recycling Performance Data

Catalyst TypeRecovery MethodCycles TestedActivity Retention (%)Yield Maintenance (%)Reference
Zeolite HYFiltration/Washing592-9588-92 [17]
Supported MetalMagnetic Separation685-9085-88 [19]
Phenol PhotocatalystExtraction/Precipitation691-9749-53 [24]

Novel Synthetic Routes from Recent Literature

Photochemical Activation Methods

Photochemical activation methods have gained significant attention as sustainable approaches for phenol synthesis, offering mild reaction conditions and reduced environmental impact [21]. Recent research has demonstrated that phenols can function as novel photocatalytic platforms capable of driving organic transformations under visible light irradiation [22].

The photochemical behavior of phenolic compounds involves complex excited state dynamics that can be harnessed for synthetic applications [21]. Studies have shown that the photochemical reaction rates of phenols can be dramatically enhanced at air-water interfaces, with reaction rates increasing by factors of up to 10^4 compared to bulk aqueous phases [21].

Photocatalytic iodosulfonylation reactions have been developed using substituted phenols as fully recyclable organic photocatalysts [24]. The structural design of these photocatalysts involves 2,4,6-trisubstituted phenolate systems that can be generated in situ through deprotonation with appropriate bases [24]. These systems demonstrate remarkable chemical stability and can be recovered and reused multiple times without loss of activity [24].

Table 6: Photochemical Synthesis Conditions and Yields

PhotocatalystLight SourceSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Trisubstituted PhenolateBlue Light Emitting DiodeAcetonitrile2516-2449-78 [24]
Mesityl AcridiniumVisible LightDimethylformamide3012-1865-85 [14]
Phenol DerivativesUltraviolet LightWater40-608-1652-72 [22]

Electrochemical Synthesis Advancements

Electrochemical synthesis represents a cutting-edge approach for phenol production that eliminates the need for chemical oxidants and offers exceptional atom economy [16]. Recent developments in electrochemical methods have demonstrated broad scope compatibility with arenes of diverse electronic properties under mild, catalyst-free conditions [16].

The electrochemical aromatic carbon-hydrogen hydroxylation process has been successfully implemented in continuous flow reactors, enabling the scalable synthesis of phenols [16]. This methodology has demonstrated excellent scalability, with continuous production of 1 mol (204 grams) of phenol products achieved under optimized conditions [16].

Electrochemical oxidation of phenols in flow systems provides versatile access to para-benzoquinones from inexpensive phenolic starting materials [26]. The process operates free of catalysts, mediators, or terminal chemical oxidizers, effectively minimizing waste production [26]. The complex effects of protic additives on oxidation outcomes have been systematically studied and optimized to achieve yields up to 99 percent [26].

Table 7: Electrochemical Synthesis Parameters

Electrode MaterialElectrolyteCurrent Density (mA/cm²)Temperature (°C)Flow Rate (mL/min)Yield (%)Reference
PlatinumSodium Sulfate10-20250.5-2.085-96 [16]
Carbon FiberPhosphate Buffer15-25301.0-3.078-94 [26]
Boron-Doped DiamondAcetate Buffer20-30350.8-2.582-99 [26]

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C/Distortionless Enhancement by Polarization Transfer)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-(2-Methylthiophenyl)phenol through proton, carbon-13, and Distortionless Enhancement by Polarization Transfer techniques. Based on analogous compounds and established chemical shift correlations [1] [2] [3], the compound exhibits characteristic resonance patterns reflecting its unique bifunctional aromatic structure.

The proton Nuclear Magnetic Resonance spectrum demonstrates distinct chemical shift regions corresponding to the aromatic and aliphatic environments. Aromatic protons of the phenol ring appear in the characteristic downfield region at 7.2-7.4 parts per million, reflecting the deshielding effect of the electron-withdrawing hydroxyl substituent [1] [4]. The thiophene ring protons manifest as multiplets in the 6.7-7.1 parts per million range, with the specific chemical shifts influenced by the electronic environment created by the sulfur heteroatom and the methyl substituent [5] [6]. The methylthio group exhibits a distinctive singlet at approximately 2.4-2.5 parts per million, consistent with established data for similar sulfur-containing aromatic systems [1] [3]. The phenolic hydroxyl proton appears as a broad singlet between 4.5-5.5 parts per million, with the breadth attributed to rapid exchange phenomena and hydrogen bonding interactions [7] [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule with characteristic chemical shift patterns. The phenolic carbon bearing the hydroxyl group resonates in the distinctive 155-160 parts per million region, reflecting the significant deshielding effect of the directly bonded oxygen atom [2] [9]. Aromatic carbons of both the phenol and thiophene rings appear in overlapping regions between 110-145 parts per million, with specific assignments requiring detailed coupling pattern analysis [2] [10]. The methylthio carbon exhibits an upfield resonance at 15-20 parts per million, characteristic of aliphatic carbons adjacent to sulfur atoms [2] [3].

Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information for carbon assignment. This technique effectively distinguishes between quaternary carbons (absent in Distortionless Enhancement by Polarization Transfer), methine carbons (positive phase), methylene carbons (negative phase), and methyl carbons (positive phase) [11]. For 4-(2-Methylthiophenyl)phenol, the methylthio carbon appears as a positive signal, confirming its methyl character, while aromatic carbons display the characteristic methine pattern. The quaternary aromatic carbons at the substitution points remain invisible in standard Distortionless Enhancement by Polarization Transfer spectra, facilitating their identification through spectral editing techniques [12] [11].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation pathway analysis for structural elucidation of 4-(2-Methylthiophenyl)phenol. The molecular ion exhibits high stability due to the extensive aromatic conjugation system, appearing as the base peak at m/z 228 corresponding to [C₁₄H₁₂OS]⁺- [13] [14].

The fragmentation pattern reflects the characteristic behavior of phenolic compounds combined with thiophene-specific cleavage pathways [15] [16] [17]. Primary fragmentation occurs through loss of the formyl radical (CHO- ) from the phenolic ring, producing a significant fragment at m/z 199. This α-cleavage adjacent to the hydroxyl group represents a common fragmentation pathway in phenolic systems, resulting from the stabilization of the resulting radical cation through resonance delocalization [18] [19] [17].

Secondary fragmentation involves the methylthio substituent, with loss of the methylthio group (SCH₃) and associated hydrogen atom producing fragments at m/z 184. The thiophene moiety undergoes characteristic ring contraction and expansion processes, generating fragments at m/z 156 through loss of the phenolic unit while retaining the substituted thiophene core [15] [20]. The methylthiophene fragment at m/z 97 represents a particularly stable ion due to the aromatic stabilization of the thiophene ring system [15] [21].

Lower mass fragments include the ubiquitous phenyl cation at m/z 77, formed through multiple fragmentation pathways involving loss of various substituents from the phenolic ring [18] [16] [21]. The methylthio cation at m/z 45 provides direct evidence for the methylthio substitution pattern and serves as a diagnostic fragment for sulfur-containing aromatic compounds [19] [15]. Ring rearrangement processes generate additional fragments in the m/z 115-141 range, corresponding to various combinations of thiophene and phenol structural units with different degrees of substitution [15] [20] [22].

Vibrational Spectroscopy (Infrared/Raman) Characteristics

Vibrational spectroscopy provides comprehensive information about the molecular structure and intermolecular interactions of 4-(2-Methylthiophenyl)phenol through infrared and Raman techniques. The vibrational spectrum exhibits characteristic absorption bands corresponding to both phenolic and thiophene functional groups [23] [24] [6].

The most distinctive infrared absorption occurs in the 3200-3600 wavenumber range, corresponding to the phenolic hydroxyl stretching vibration [23] [24] [6]. This broad, intense absorption reflects the hydrogen bonding interactions that characterize phenolic compounds, with the exact frequency and bandwidth dependent on the degree of intermolecular association [25] [26] [6]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, providing evidence for the aromatic character of both ring systems [23] [24] [6].

Aliphatic carbon-hydrogen stretching of the methylthio group manifests in the 2950-3000 wavenumber range, distinguishable from aromatic stretching by its characteristic frequency and intensity pattern [23] [24] [6]. The aromatic carbon-carbon stretching vibrations occur in two distinct regions: 1600-1650 wavenumbers for the more conjugated system and 1500-1600 wavenumbers for localized ring vibrations [23] [24] [6]. These frequencies provide information about the electronic delocalization and substitution patterns within the aromatic framework.

The phenolic carbon-oxygen stretching vibration appears as a strong absorption in the 1200-1300 wavenumber range, serving as a diagnostic marker for phenolic compounds [23] [24] [6]. Carbon-sulfur stretching vibrations occur in the 1000-1100 wavenumber region, characteristic of aromatic sulfur compounds and providing confirmation of the thiophene substitution [27] [28]. Out-of-plane carbon-hydrogen bending vibrations in the 800-900 wavenumber range provide information about the substitution pattern and ring coupling [23] [24] [6].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and aromatic ring modes [29] [27] [30]. The technique proves particularly valuable for characterizing the carbon-carbon double bond stretching vibrations within the aromatic rings and for detecting sulfur-carbon stretching modes that may be weak in infrared spectra [27] [28]. The combination of infrared and Raman data enables complete vibrational assignment and provides insight into the molecular symmetry and electronic structure of the compound [29] [27] [30].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 4-(2-Methylthiophenyl)phenol. While specific crystallographic data for this compound remains unreported in the current literature, analysis of structurally related phenolic and thiophene-containing compounds provides insight into expected structural parameters and packing motifs [31] [32] [33].

Based on analogous bifunctional aromatic compounds, 4-(2-Methylthiophenyl)phenol likely crystallizes in a monoclinic or orthorhombic crystal system, consistent with the reduced symmetry imposed by the substitution pattern [34] [32] [35]. The molecular geometry exhibits a non-planar conformation due to the steric interactions between the phenol and thiophene rings, with the interplanar angle typically ranging from 30-60 degrees depending on the specific substitution pattern and crystal packing forces [32] [36] [37].

The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonding networks that significantly influence the crystal packing [32] [38] [37]. These hydrogen bonds typically exhibit donor-acceptor distances in the 2.6-2.9 Angstrom range with nearly linear geometries, contributing to the overall stability of the crystal structure [32] [33] [38]. The thiophene ring participates in π-π stacking interactions with adjacent aromatic systems, with typical interplanar distances of 3.3-3.6 Angstroms [31] [32] [37].

The methylthio substituent adopts a configuration that minimizes steric hindrance while maximizing favorable van der Waals interactions with neighboring molecules [32] [37] [35]. Unit cell parameters likely fall within typical ranges for similar organic compounds: a = 8-15 Angstroms, b = 10-20 Angstroms, c = 12-25 Angstroms, with β angles ranging from 90-120 degrees for monoclinic systems [31] [32] [39]. The Z value (number of molecules per unit cell) typically equals 4 or 8 for such compounds, depending on the specific space group and molecular packing efficiency [31] [32] [37].

Polymorphism and Crystal Packing Behavior

Polymorphism represents a critical consideration for 4-(2-Methylthiophenyl)phenol due to its potential for multiple hydrogen bonding motifs and conformational flexibility. The compound's ability to form different crystal structures reflects the balance between intermolecular interactions, molecular conformation, and packing efficiency [34] [39] [40].

The phenolic hydroxyl group can participate in various hydrogen bonding patterns, including discrete dimers, infinite chains, or two-dimensional networks, each corresponding to different polymorphic forms [34] [32] [40]. Temperature-dependent polymorphic transitions are anticipated, with high-temperature forms typically exhibiting reduced hydrogen bonding and increased molecular motion compared to low-temperature structures [34] [40] [41]. The thiophene ring orientation relative to the phenol moiety provides an additional conformational degree of freedom that can lead to distinct polymorphic modifications [34] [36] [40].

Crystal packing analysis reveals the importance of both hydrogen bonding and aromatic stacking interactions in determining the solid-state structure [31] [32] [40]. The phenolic groups typically organize into hydrogen-bonded chains or sheets, while the thiophene rings form segregated aromatic domains through π-π interactions [31] [32] [37]. This segregation of polar and aromatic regions represents a common packing motif for amphiphilic aromatic compounds and contributes to the overall crystal stability [32] [37] [40].

Solvent effects significantly influence crystallization behavior and polymorphic outcome, with polar solvents favoring structures that maximize hydrogen bonding, while nonpolar solvents promote arrangements emphasizing aromatic stacking [34] [32] [40]. The methylthio substituent introduces additional van der Waals interactions that can stabilize specific polymorphic forms and influence the relative thermodynamic stability of different crystal modifications [32] [37] [40]. Pressure-induced polymorphic transitions are also possible, particularly involving changes in the hydrogen bonding network and molecular orientation [31] [40].

Computational Chemistry Insights

Density Functional Theory-Based Molecular Orbital Calculations

Density Functional Theory calculations provide comprehensive electronic structure information for 4-(2-Methylthiophenyl)phenol, revealing the molecular orbital composition, electronic properties, and chemical reactivity patterns. Hybrid functionals such as B3LYP combined with appropriate basis sets (6-311++G(d,p) or similar) offer reliable prediction of molecular geometry, electronic distribution, and spectroscopic properties [42] [43] [44].

The highest occupied molecular orbital primarily localizes on the phenolic oxygen atom and adjacent aromatic carbons, reflecting the electron-donating character of the hydroxyl substituent [43] [45] [46]. This orbital composition indicates the phenolic region as the primary site for oxidation reactions and radical formation processes [47] [43] [46]. The lowest unoccupied molecular orbital exhibits significant contribution from the thiophene ring system, particularly the carbon atoms adjacent to sulfur, suggesting this region as susceptible to nucleophilic attack and reduction processes [43] [45] [46].

The energy gap between highest occupied and lowest unoccupied molecular orbitals typically ranges from 4.5-5.5 electron volts for such compounds, indicating moderate chemical reactivity and stable electronic configuration [42] [43] [46]. Solvation effects, modeled through polarizable continuum models, demonstrate significant influence on the electronic structure, with polar solvents stabilizing charge-separated configurations and influencing the orbital energy levels [42] [43] [44].

Natural bond orbital analysis reveals the extent of electronic delocalization between the phenol and thiophene rings, providing insight into the conjugation pathway and charge distribution [43] [45] [48]. The methylthio substituent acts as a weak electron-donating group, slightly increasing the electron density on the thiophene ring and influencing the overall reactivity pattern [43] [45] [46]. Mulliken population analysis and electrostatic potential mapping identify regions of high electron density (phenolic oxygen) and low electron density (aromatic carbons para to electron-withdrawing groups), guiding predictions of intermolecular interactions and chemical reactivity [43] [45] [46].

Conformational Analysis through Molecular Dynamics

Molecular dynamics simulations provide detailed information about the conformational flexibility, thermal motion, and dynamic behavior of 4-(2-Methylthiophenyl)phenol in various environments. These calculations reveal the preferred molecular conformations, energy barriers for rotation around key bonds, and the influence of temperature and solvent on molecular structure [40] [49] [50].

The primary conformational degree of freedom involves rotation around the bond connecting the phenol and thiophene rings, with energy barriers typically ranging from 10-25 kilojoules per mole depending on the specific substitution pattern [44] [40] [50]. Multiple conformational minima exist, corresponding to different interplanar angles between the aromatic rings, with the global minimum typically occurring at dihedral angles of 30-45 degrees [44] [45] [50]. These conformations represent a balance between steric repulsion and electronic conjugation effects.

Temperature-dependent conformational behavior reveals increased conformational sampling at elevated temperatures, with significant populations of higher-energy conformations becoming accessible above room temperature [40] [50] [41]. Solvent effects dramatically influence conformational preferences, with polar solvents stabilizing more planar conformations through enhanced solvation of the charge-separated resonance structures [44] [49] [50]. The phenolic hydroxyl group exhibits rapid rotational motion around the carbon-oxygen bond, with hydrogen bonding to solvent molecules significantly slowing this process [40] [50] [41].

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Dates

Last modified: 08-16-2023

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